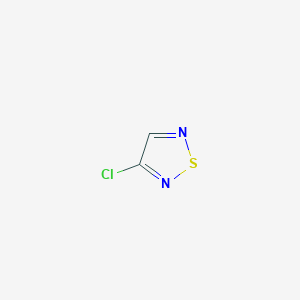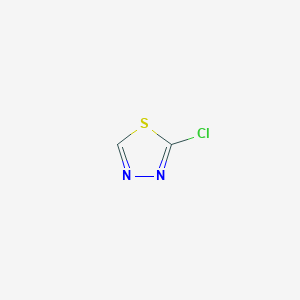
3-Chloro-1,2,5-thiadiazole
Overview
Description
3-Chloro-1,2,5-thiadiazole is a five-membered heterocyclic ring containing a sulfur atom and a chlorine atom. It is a versatile and important organic compound in the field of organic synthesis. It is used as a starting material for the synthesis of many other compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is also used as a catalyst in some reactions.
Scientific Research Applications
Spectroscopy and Structural Analysis
3-Chloro-1,2,5-thiadiazole and its derivatives have been extensively studied for their structural and spectroscopic properties. For instance, 3-Chloro-4-fluoro-1,2,5-thiadiazole was synthesized and investigated through IR spectroscopy and UV photoelectron spectroscopy. Quantum-chemical calculations provided insights into its ground-state geometry, ionization potentials, and electronic structure (Pacsai, Vass, & Pasinszki, 2012).
Corrosion Inhibition
Some derivatives of 1,3,4-thiadiazoles, closely related to this compound, have demonstrated significant potential as corrosion inhibitors. For instance, 2,5-disubstituted 1,3,4-thiadiazoles were investigated as inhibitors of mild steel corrosion in hydrochloric acid, showing good inhibition properties and a correlation between inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).
Fungicidal Activity
Thiadiazole derivatives have shown promise in agricultural applications, specifically as fungicides. A study on 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) revealed their effectiveness against Rhizoctonia solani, a major disease-causing agent in rice (Chen, Li, & Han, 2000).
Photolysis Studies
Research on chloro-substituted thiadiazoles, including this compound, has involved photolysis studies in inert matrices. These studies have led to the identification of novel pseudohalides and insights into their spectroscopic properties (Krebsz, Tarczay, & Pasinszki, 2013).
Synthesis and Reactivity
This compound has been involved in Pd-catalyzed cross-coupling reactions, leading to the synthesis of various structurally diverse compounds. These reactions are critical in synthetic chemistry for the production of complex molecules (Merschaert & Gorissen, 2003).
Medicinal Chemistry
1,3,4-Thiadiazoles, a class to which this compound belongs, have been extensively studied for their medicinal properties. They exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties (Matysiak, 2015).
Mechanism of Action
Target of Action
3-Chloro-1,2,5-thiadiazole is a derivative of the thiadiazole ring, a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . These compounds exert a broad spectrum of biological activities, including anticancer properties . .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to various changes in the cellular environment, contributing to their broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models
Action Environment
It is known that the mesoionic character of thiadiazole allows these compounds to cross cellular membranes , which suggests that they may be influenced by the cellular environment.
Safety and Hazards
Future Directions
Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities . They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties , offering potential in the treatment of various diseases .
properties
IUPAC Name |
3-chloro-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2S/c3-2-1-4-6-5-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERESLMVMKVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515133 | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5097-45-0 | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2,5-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-1,2,5-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD76QZU7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main spectroscopic characteristics of 3-chloro-1,2,5-thiadiazole?
A1: The infrared (IR) and Raman spectra of this compound have been thoroughly analyzed. This analysis, combined with data from the vapor-phase ultraviolet (UV) absorption spectrum, allowed for the assignment of all 15 fundamental vibrational modes of the molecule []. This provides a comprehensive spectroscopic fingerprint for identifying and characterizing this compound.
Q2: How can this compound be synthesized?
A2: Several synthetic routes to 3-chloro-1,2,5-thiadiazoles have been explored:
- From α-Oximidonitriles: This method involves reacting α-oximidonitriles with disulfur dichloride, offering a direct route to 3-chloro-1,2,5-thiadiazoles [, ].
- From 5-Substituted-4-chloro-1,2,3-dithiazolium Salts: These salts, prepared by reacting monosubstituted acetonitriles with disulfur dichloride, can be converted to their corresponding 4-substituted-3-chloro-1,2,5-thiadiazoles upon treatment with aqueous ammonia [].
- From Monosubstituted Glyoximes: This method utilizes readily available starting materials and provides another pathway for synthesizing 4-substituted 3-chloro-1,2,5-thiadiazoles [].
Q3: What is the significance of the different synthetic routes for 3-chloro-1,2,5-thiadiazoles?
A3: The various synthetic approaches offer flexibility in introducing different substituents onto the 1,2,5-thiadiazole ring system. This is particularly important for exploring structure-activity relationships (SAR) and understanding how different substituents affect the compound's properties and potential applications [, ].
Q4: Have any studies investigated the potential applications of 3-chloro-1,2,5-thiadiazoles?
A4: While the provided research focuses primarily on synthesis and characterization, the presence of a chlorine atom in this compound suggests its potential use as a building block for further chemical modifications. This could lead to the development of new compounds with diverse applications, although further research is needed to explore this possibility [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)
![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)






